molecular formula C12H14O B13617319 1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene

1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene

Cat. No.: B13617319
M. Wt: 174.24 g/mol
InChI Key: DSUNKHROPGZYHT-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene is an organic compound with a unique structure that includes a benzene ring substituted with a but-3-yn-1-yl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene typically involves the alkylation of a substituted benzene ring. One common method is the reaction of 3-methoxy-2-methylbenzene with but-3-yn-1-yl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the alkyne group to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated derivatives of the benzene ring.

Scientific Research Applications

1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(But-3-yn-1-yl)-3-methoxybenzene: Lacks the methyl group on the benzene ring.

    1-(But-3-yn-1-yl)-2-methoxy-4-methylbenzene: Has a different substitution pattern on the benzene ring.

    1-(But-3-yn-1-yl)-4-methoxy-2-methylbenzene: Another isomer with different positions of the substituents.

Uniqueness

1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the but-3-yn-1-yl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-but-3-ynyl-3-methoxy-2-methylbenzene

InChI

InChI=1S/C12H14O/c1-4-5-7-11-8-6-9-12(13-3)10(11)2/h1,6,8-9H,5,7H2,2-3H3

InChI Key

DSUNKHROPGZYHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)CCC#C

Origin of Product

United States

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